molecular formula C9H10BrN3 B1374368 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-40-7

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1374368
CAS RN: 1380331-40-7
M. Wt: 240.1 g/mol
InChI Key: MHAZTFDFZAAHDW-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that contains both nitrogen and bromine atoms . It is commonly used in medicinal chemistry and pharmaceutical research as it possesses potential biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This tandem reaction can be carried out under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 . The molecular weight of this compound is 240.1 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. For instance, a biologically important 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point and NMR spectra can be found in the literature .

Scientific Research Applications

Antioxidant Properties

  • Antioxidant Activity and Synthesis : A study focused on synthesizing [1,2,4]triazolo[1,5-a]pyridine derivatives and examining their antioxidant properties. It was found that compounds with bromine atoms in specific positions of the pyridinotriazole heterosystem, like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine, demonstrated significant antioxidant activity. This research indicates that such compounds could be potential antioxidants in future applications (Smolsky et al., 2022).

Chemical Synthesis and Structural Analysis

  • Efficient Synthesis Techniques : Another research focused on the synthesis of triazolopyridines, including bromo-triazolo[1,2,4]pyridines, through oxidative cyclization. The study also provided insights into the X-ray structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (El-Kurdi et al., 2021).

Agricultural Applications

  • Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including bromo-substituted derivatives, have been shown to possess excellent herbicidal activity. This suggests their potential use in agricultural practices for controlling a broad spectrum of vegetation (Moran, 2003).

Synthetic Intermediates

  • Versatility in Chemical Reactions : The presence of bromine in [1,2,4]triazolo[1,2,4]pyridines makes them useful as synthetic intermediates. These compounds can undergo various chemical reactions, such as Kumada cross-couplings and Buchwald–Hartwig amination, showcasing their versatility as intermediates in organic synthesis (Tang et al., 2014).

Safety and Hazards

The compound is classified under GHS07 for safety . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its derivatives have potential applications in medicinal chemistry and pharmaceutical research due to their biological activities . Future research may focus on exploring these activities further and developing sustainable methodologies for the synthesis of these compounds .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can prevent the phosphorylation of downstream targets, leading to a cascade of cellular events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The activity of this compound can be influenced by its subcellular localization, as it determines the accessibility to its target enzymes and proteins.

properties

IUPAC Name

7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZTFDFZAAHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737643
Record name 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380331-40-7
Record name 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (2 g, 5.15 mmol) and isobutyryl chloride (809 μl, 7.73 mmol) in pyridine (12 ml) is stirred for 18 hours at 100° C. The solvent is evaporated and the orange residue triturated for 2 hrs with sat. aqueous sodium hydrogen carbonate solution. The solid is collected by filtration, washed several times with water and dried affording 7-bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridine (378 mg, 30.6%) as a light brown solid. MS: m/z=240; 242 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
809 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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